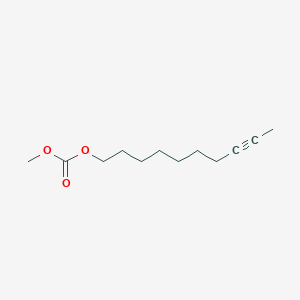

Carbonic acid, decynyl methyl ester

Description

Properties

CAS No. |

1322-34-5 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

dec-8-ynyl methyl carbonate |

InChI |

InChI=1S/C12H20O3/c1-3-4-5-6-7-8-9-10-11-15-12(13)14-2/h5-11H2,1-2H3 |

InChI Key |

OIRNNICOQNNTGF-UHFFFAOYSA-N |

SMILES |

CC#CCCCCCCCOC(=O)OC |

Canonical SMILES |

CC#CCCCCCCCOC(=O)OC |

Other CAS No. |

1322-34-5 |

Origin of Product |

United States |

Q & A

Q. What are the standard laboratory procedures for synthesizing carbonic acid, decynyl methyl ester, and what factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves the esterification of carbonic acid derivatives (e.g., phosgene or carbonyl chloride) with decynyl methanol under controlled conditions. Key steps include:

- Acid-Catalyzed Esterification: Reacting decynyl methanol with a carbonic acid derivative (e.g., carbonyl chloride) in the presence of a catalyst like sulfuric acid .

- Temperature Control: Maintaining temperatures between 40–60°C to optimize reaction kinetics while minimizing side reactions (e.g., hydrolysis) .

- Solvent Selection: Using anhydrous solvents (e.g., dichloromethane) to prevent moisture interference .

Factors Affecting Efficiency:

| Variable | Impact |

|---|---|

| Catalyst Concentration | Higher concentrations accelerate esterification but may degrade sensitive substrates . |

| Reaction Time | Prolonged durations increase yield but risk byproduct formation . |

| Substrate Purity | Impurities in decynyl methanol reduce yield and complicate purification . |

Q. How can spectroscopic techniques confirm the structural integrity of carbononic acid, decynyl methyl ester?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detects ester C=O stretch (~1740 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 228.3 for C₁₃H₂₀O₃) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields of this compound across studies?

Methodological Answer:

- Factorial Design Experiments: Systematically test variables (e.g., catalyst type, solvent polarity) to isolate their effects .

- Meta-Analysis: Compare published protocols using statistical tools to identify outliers or methodological biases .

- Replication Studies: Reproduce high-discrepancy experiments under standardized conditions to verify reproducibility .

Example Analysis Framework:

| Study | Yield (%) | Key Variables | Potential Bias |

|---|---|---|---|

| A (2023) | 78 | Anhydrous DCM, 50°C | Impurity in substrate |

| B (2024) | 62 | Wet THF, RT | Hydrolysis side reaction |

Q. What theoretical frameworks guide the study of carbamic acid derivatives’ reactivity in novel reaction environments?

Methodological Answer:

- Molecular Orbital Theory: Predicts reactivity trends by analyzing electron density shifts at the ester carbonyl group .

- Transition State Theory: Models energy barriers for nucleophilic attacks (e.g., hydrolysis or aminolysis) .

- QSAR Models: Correlate structural features (e.g., alkyne chain length) with stability in acidic/basic conditions .

Case Study: Computational simulations (DFT) reveal that electron-withdrawing groups on the decynyl chain stabilize the ester against hydrolysis by reducing electron density at the carbonyl carbon .

Q. How can interdisciplinary approaches enhance the design of experiments for studying this compound’s stability?

Methodological Answer:

- Combined Chemoinformatics and Lab Validation: Use AI-driven tools (e.g., COMSOL Multiphysics) to simulate degradation pathways, followed by lab validation .

- Cross-Disciplinary Collaboration: Integrate chemical engineering principles (e.g., membrane separation for purification) with synthetic chemistry .

Example Workflow:

Simulation: Predict thermal decomposition thresholds via AI .

Experimental Testing: Validate predictions using thermogravimetric analysis (TGA).

Process Optimization: Adjust heating rates or additives to improve stability .

Data Contradiction and Theoretical Integration

Q. What methodological strategies address discrepancies in biological activity data for carbamic acid derivatives?

Methodological Answer:

- Systematic Review Protocols: Follow PRISMA guidelines to assess study quality, focusing on variables like assay type (e.g., enzyme inhibition vs. receptor binding) .

- Theoretical Alignment: Link biological outcomes to established frameworks (e.g., enzyme-substrate docking models) to contextualize anomalies .

Key Consideration: Biological activity may vary due to stereochemical factors not accounted for in early studies. Chiral HPLC can resolve enantiomers for accurate bioactivity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.